N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine

Description

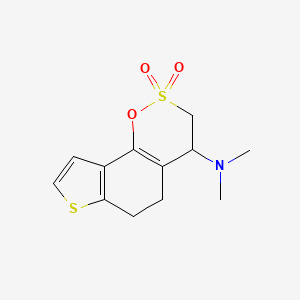

This compound features a fused thieno-benzoxathiin ring system substituted with a sulfone (dioxido) group at positions 2,2 and an N,N-dimethylamine moiety at the 4-position of the tetrahydro ring.

Properties

CAS No. |

84670-67-7 |

|---|---|

Molecular Formula |

C12H15NO3S2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N,N-dimethyl-2,2-dioxo-3,4,5,6-tetrahydrothieno[2,3-h][1,2]benzoxathiin-4-amine |

InChI |

InChI=1S/C12H15NO3S2/c1-13(2)10-7-18(14,15)16-12-8(10)3-4-11-9(12)5-6-17-11/h5-6,10H,3-4,7H2,1-2H3 |

InChI Key |

LGKROVPAKMOXGW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CS(=O)(=O)OC2=C1CCC3=C2C=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:

- Formation of the thieno[2,3-h][1,2]benzoxathiin core through cyclization reactions.

- Introduction of the dioxido groups via oxidation reactions.

- Attachment of the N,N-dimethylamine group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfur atoms.

Reduction: Reduction of the dioxido groups.

Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in redox reactions that affect cellular processes.

Comparison with Similar Compounds

Sibutramine Hydrochloride and Related Compounds ()

Sibutramine analogs (e.g., Related Compounds A–D) share the N,N-dimethylamine core but differ in substituents:

- Aromatic/cycloalkyl groups : Chlorophenylcyclobutyl moieties in Sibutramine analogs vs. the benzoxathiin system in the target compound.

- Pharmacological implications: Sibutramine’s analogs exhibit weight-loss properties via monoamine reuptake inhibition. The target compound’s fused ring may alter receptor binding or metabolic stability .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Sibutramine Analogs (e.g., Compound A) |

|---|---|---|

| Core structure | Thieno-benzoxathiin with sulfone | Chlorophenylcyclobutyl-linked amine |

| Key substituents | N,N-dimethylamine | N,N-dimethylamine with Cl-substituted aryl |

| Solubility | Likely moderate (sulfone enhances polarity) | Low (hydrophobic Cl and cycloalkyl groups) |

| Potential bioactivity | Unreported; structural analogs suggest CNS applications | Known anorectic agents |

Thieno-Pyrimidinone Derivatives ()

Compounds like N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1) share sulfur-containing heterocycles but differ in:

- Ring system: Thieno-pyrimidinone vs. thieno-benzoxathiin.

- Functional groups : Thioacetamide vs. sulfone and dimethylamine.

- Bioactivity: Thieno-pyrimidinones often target kinases or enzymes; the target compound’s sulfone may confer oxidative stability compared to thioethers .

Table 2: Heterocyclic Sulfur Compounds Comparison

| Property | Target Compound | Thieno-Pyrimidinone (618427-59-1) |

|---|---|---|

| Sulfur oxidation state | +4 (sulfone) | -2 (thioether) |

| Solubility | Higher (polar sulfone) | Lower (thioether and fluorophenyl groups) |

| Synthetic complexity | High (fused rings, sulfonation) | Moderate (pyrimidinone synthesis) |

Azoamidine Initiators ()

Azo compounds like 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine]dihydrochloride differ significantly:

Dihydropyridine Derivatives ()

Reaction products like dimethyl 2,2-dimethyl-3,4,5,6-tetramethyl-1,2-dihydropyridine highlight:

Key Inferences :

- Stability : Sulfone group may reduce metabolic degradation compared to thioethers or chlorophenyl systems.

- Solubility : Polar sulfone and dimethylamine balance lipophilicity, enhancing drug-like properties.

- Synthesis: Complex fused-ring system necessitates advanced synthetic strategies, akin to thieno-pyrimidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.